

challenges in translating FLDP-5 from in vitro to in vivo

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Compound of Interest

Compound Name: FLDP-5

Cat. No.: B12398767

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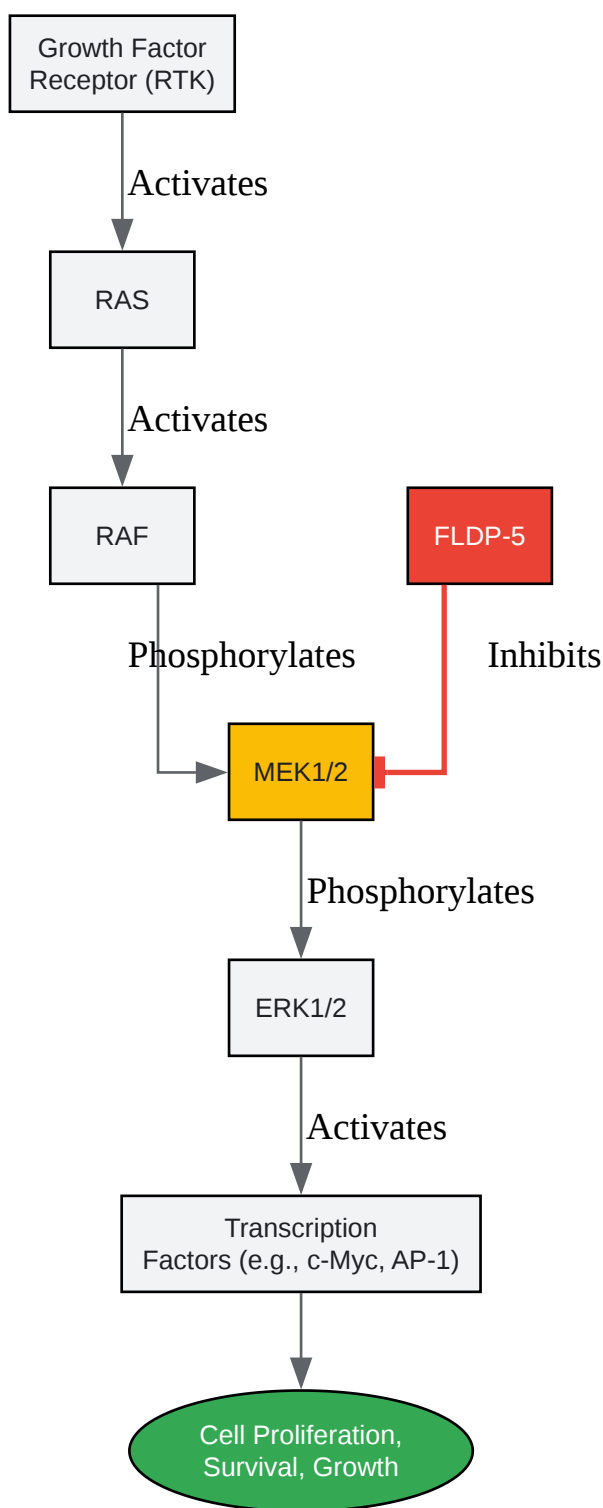
Technical Support Center: FLDP-5

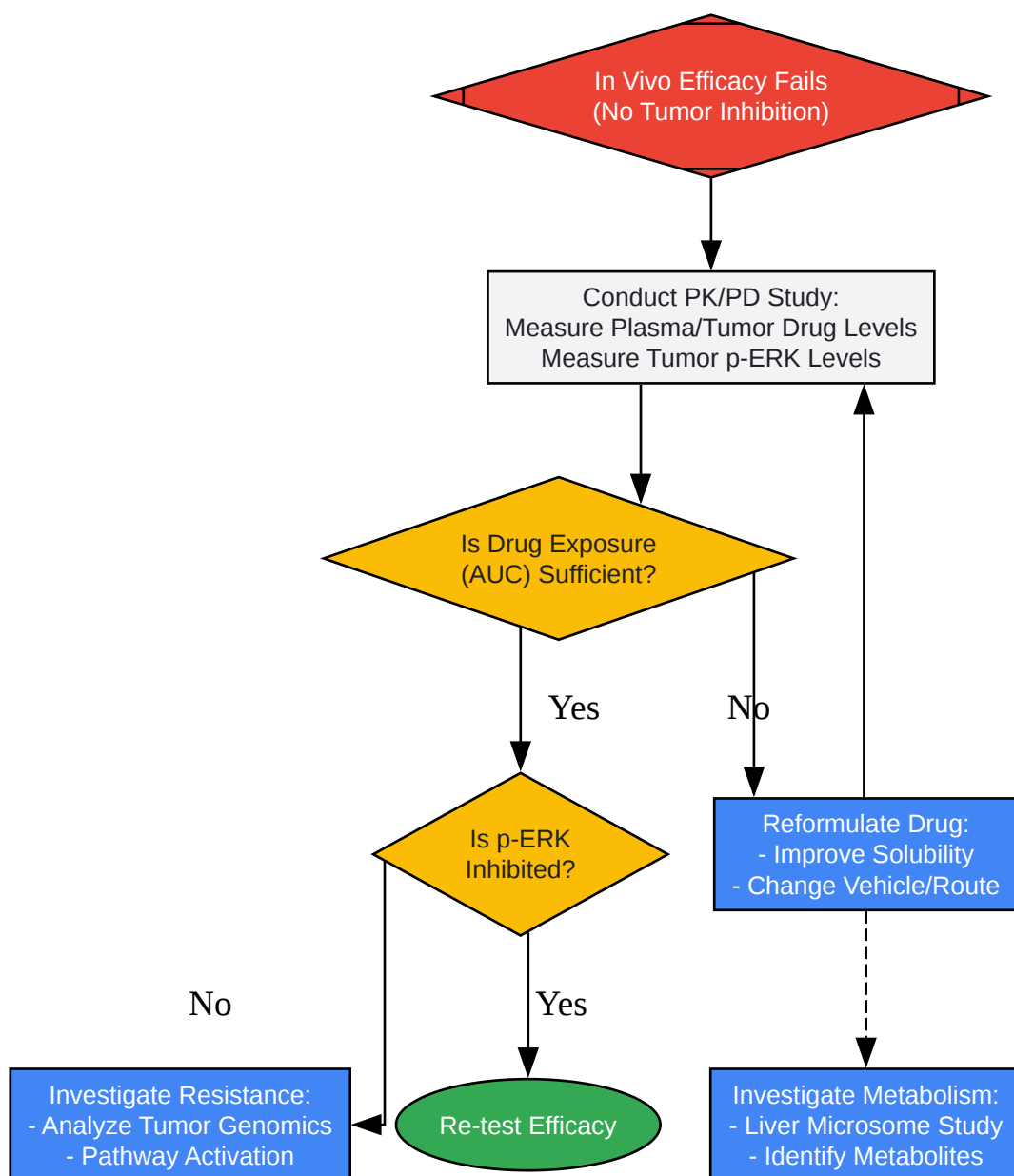
Welcome to the **FLDP-5** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with **FLDP-5**. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating **FLDP-5** from in vitro to in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is FLDP-5 and what is its mechanism of action?

A1: **FLDP-5** is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). By binding to the allosteric pocket of MEK, **FLDP-5** prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinase).[1][2] This disrupts the MAPK/ERK signaling cascade, a critical pathway for cell proliferation, differentiation, and survival that is often hyperactivated in various cancers.[1][2]





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References

- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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